molecular formula C11H10O3 B6239091 11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid CAS No. 2375258-74-3

11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid

Cat. No.: B6239091
CAS No.: 2375258-74-3
M. Wt: 190.2
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Description

11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid is a complex organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol This compound is characterized by its unique tricyclic structure, which includes an epoxide ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core structure. This is followed by oxidation and epoxidation reactions to introduce the epoxide ring.

Industrial Production Methods: While industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1,2,3,4-tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid
  • 2,11-Dioxatetracyclo[4.3.1.1(3,10).0(6,9)]undec-4-ene

Uniqueness: 11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid is unique due to its specific tricyclic structure and the presence of both an epoxide ring and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

CAS No.

2375258-74-3

Molecular Formula

C11H10O3

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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